molecular formula C16H21Cl3N2O4 B5018256 N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide

N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide

Cat. No.: B5018256
M. Wt: 411.7 g/mol
InChI Key: BEXLFTDRQVAYSB-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide is a synthetic organic compound with the molecular formula C16H21Cl3N2O4 It is characterized by the presence of a trichloroethyl group, a nitrophenoxy group, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide typically involves the reaction of 2-nitrophenol with 2,2,2-trichloroethylamine in the presence of a suitable base to form the intermediate 2-nitrophenoxy-2,2,2-trichloroethylamine. This intermediate is then reacted with octanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trichloroethyl and nitrophenoxy groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3N2O4/c1-2-3-4-5-6-11-14(22)20-15(16(17,18)19)25-13-10-8-7-9-12(13)21(23)24/h7-10,15H,2-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXLFTDRQVAYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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